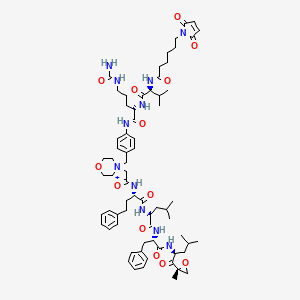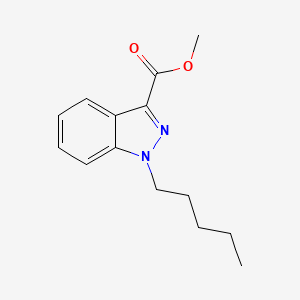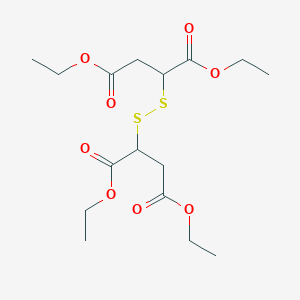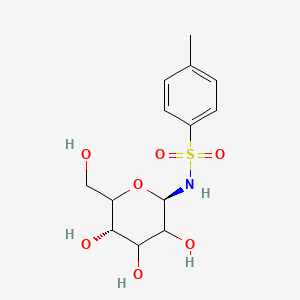
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is a compound that belongs to the class of glycosyl sulfonamides It is characterized by the presence of a glucopyranosyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide typically involves the glycosylation of a suitable benzenesulfonamide precursor with a glucopyranosyl donor. One common method involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, which react with the benzenesulfonamide under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonamide group.
Substitution: The glucopyranosyl group or the benzenesulfonamide moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport . The glucopyranosyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(beta-D-glucopyranosyl)imino trimethylphosphorane
- N-(beta-D-glucopyranosyl)ureas
- N-(beta-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides
Uniqueness
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is unique due to its specific combination of a glucopyranosyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced solubility and specific enzyme inhibition capabilities, which are not observed in other similar compounds .
Properties
Molecular Formula |
C13H19NO7S |
|---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
4-methyl-N-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO7S/c1-7-2-4-8(5-3-7)22(19,20)14-13-12(18)11(17)10(16)9(6-15)21-13/h2-5,9-18H,6H2,1H3/t9?,10-,11?,12?,13-/m1/s1 |
InChI Key |
WNIFVWHDKCCXQA-FCGIJBHESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2C(C([C@@H](C(O2)CO)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
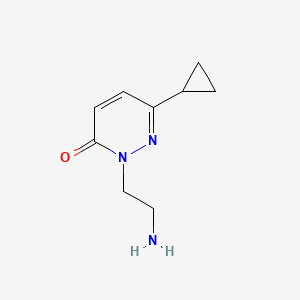

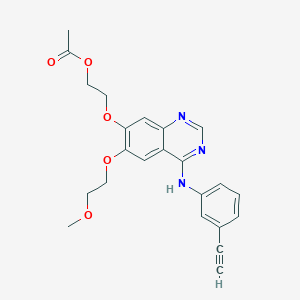
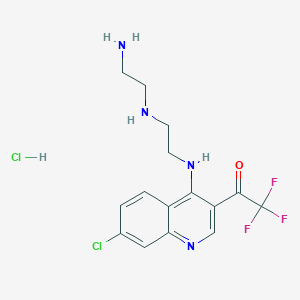

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
